6-Bromo-7-fluorobenzo[d]isoxazole
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Overview
Description
6-Bromo-7-fluorobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluorobenzo[d]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different isoxazole ring modifications.
Scientific Research Applications
6-Bromo-7-fluorobenzo[d]isoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in various biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluorobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-chlorobenzo[d]isoxazole
- 6-Bromo-7-iodobenzo[d]isoxazole
- 6-Fluoro-7-chlorobenzo[d]isoxazole
Uniqueness
6-Bromo-7-fluorobenzo[d]isoxazole is unique due to the presence of both bromine and fluorine atoms on the isoxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the design of new compounds with specific biological activities. The fluorine atom, in particular, can enhance the metabolic stability and bioavailability of the derivatives .
Properties
Molecular Formula |
C7H3BrFNO |
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Molecular Weight |
216.01 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H |
InChI Key |
XFYJMPWYYDWTFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NO2)F)Br |
Origin of Product |
United States |
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